Thielavin B

Content Navigation

Researchers seeking selective PGE2 synthesis inhibition without upstream COX blockade face limited options. Thielavin B, a cell-permeable O-methylated depside from Thielavia terricola, directly targets PGE2 biosynthesis downstream of PGH2, enables G6Pase inhibition in glucose metabolism studies, and serves as a key precursor for nanomolar sPLA2-II inhibitors. Its unique O-methylation pattern ensures activity unattainable with Thielavin A or COX inhibitors. • Selective blockade of PGE2 production (does not inhibit PGH2 synthesis) • Inhibits G6Pase with cell permeability • Essential building block for Thielocin B3 analogs with nanomolar sPLA2-II potency.

CAS Number

Product Name

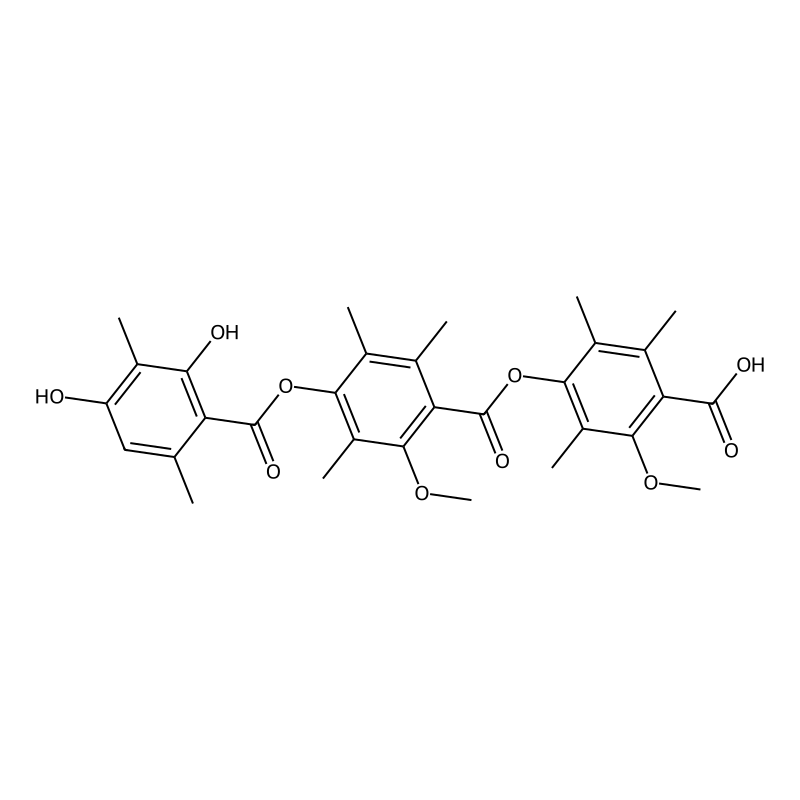

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Thielavin B is a naturally occurring, highly functionalized heterotrimeric depside (an O-methylated benzoate trimer) originally isolated from Thielavia terricola. In biochemical and pharmacological research, it is procured as a potent, cell-permeable inhibitor targeting specific metabolic and inflammatory pathways, including downstream prostaglandin E2 (PGE2) biosynthesis, glucose-6-phosphatase (G6Pase), and telomerase activity [REFS-1, REFS-3]. Unlike generic upstream cyclooxygenase (COX) inhibitors, Thielavin B provides highly specific downstream pathway isolation. Furthermore, its exact O-methylation pattern makes it an indispensable, high-value synthetic precursor for the development of nanomolar-potency phospholipase A2 (sPLA2-II) inhibitors [2].

Research Fit

Prostaglandin biosynthesis pathway studies, with reported multi-step COX inhibition

In vivo inflammation model research (carrageenan-induced edema context)

Multi-target biochemical probe for eicosanoid, phosphoinositide, and telomerase signaling

References

- [1] Kitahara N, et al. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola. J Antibiot (Tokyo). 1981;34(12):1562-1568.

- [2] Teshirogi I, et al. Synthesis and Phospholipase A2 Inhibitory Activity of Thielocin B3 Derivatives. J Med Chem. 1996;39(26):5183-5191.

- [3] Togashi K, et al. Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Biosci Biotechnol Biochem. 2001;65(3):651-653.

Substituting Thielavin B with generic COX inhibitors (e.g., indomethacin) or its closest unmethylated analog, Thielavin A, fundamentally alters experimental outcomes. While Thielavin A specifically blocks the upstream conversion of arachidonic acid to PGH2, Thielavin B selectively targets the downstream conversion of PGH2 to PGE2[1]. Furthermore, Thielavin A lacks detectable in vivo anti-inflammatory efficacy, whereas Thielavin B is highly active intravenously [1]. In synthetic chemistry workflows, substituting Thielavin B with unmethylated depsides fails to yield active Thielocin B3 derivatives, as the specific O-methylation pattern of Thielavin B is structurally required to achieve nanomolar sPLA2-II inhibition [2].

Substitution Risk

References

- [1] Kitahara N, et al. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola. J Antibiot (Tokyo). 1981;34(12):1562-1568.

- [2] Teshirogi I, et al. Synthesis and Phospholipase A2 Inhibitory Activity of Thielocin B3 Derivatives. J Med Chem. 1996;39(26):5183-5191.

PGE2 Synthesis Inhibition

Thielavin B selectively inhibits the downstream conversion of PGH2 to PGE2 with an IC50 of 9 µM. In direct comparison, its unmethylated analog Thielavin A targets the upstream conversion of arachidonic acid to PGH2 (IC50 = 12 µM) and is inactive against the downstream step [1].

| Evidence Dimension | Inhibition of specific enzymatic steps in prostaglandin synthesis |

| Target Compound Data | Inhibits PGH2 to PGE2 conversion (IC50 = 9 µM) |

| Comparator Or Baseline | Thielavin A (Inhibits Arachidonic Acid to PGH2, IC50 = 12 µM) |

| Quantified Difference | Complete shift in pathway target from upstream COX activity to downstream PGE2 synthase activity |

| Conditions | Ram seminal vesicle microsomes assay |

Procuring Thielavin B allows researchers to selectively block downstream PGE2 production without halting upstream PGH2 synthesis, a distinction impossible with generic COX inhibitors.

(1.33-fold difference)

In Vivo Anti-Inflammatory Efficacy

Thielavin B demonstrates significant in vivo anti-inflammatory efficacy when administered intravenously in carrageenan-induced edema models. In contrast, Thielavin A shows no detectable anti-inflammatory activity either intravenously or orally, rendering it unsuitable for in vivo translational studies [1].

| Evidence Dimension | In vivo anti-inflammatory activity |

| Target Compound Data | Significantly effective (intravenous administration) |

| Comparator Or Baseline | Thielavin A (No detectable activity IV or orally) |

| Quantified Difference | Binary transition from inactive (Thielavin A) to active (Thielavin B) in vivo |

| Conditions | Rat carrageenan-induced edema model |

For translational pharmacology and in vivo inflammation models, Thielavin B is the only viable choice among related depsides.

A: No detectable activity

sPLA2-II Inhibitor Precursor Utility

Thielavin B serves as a critical synthetic scaffold for producing highly potent Thielocin B3 derivatives via aminomethylene synthesis. Derivatives synthesized from Thielavin B achieve rat sPLA2-II inhibition at IC50 values as low as 0.05 µM. Altering the core structure or terminal carboxylic acids results in a complete loss of inhibitory activity[1].

| Evidence Dimension | Inhibitory potency of synthesized derivatives against sPLA2-II |

| Target Compound Data | Yields derivatives with IC50 ~ 0.05 µM |

| Comparator Or Baseline | Terminal diesterified analogs (Complete loss of activity) |

| Quantified Difference | Orders of magnitude difference in derivative potency based on core functionalization |

| Conditions | Aminomethylene synthesis followed by rat sPLA2-II inhibition assay |

Chemists procuring scaffolds for phospholipase inhibitor development require Thielavin B's exact O-methylated functionalization to achieve nanomolar potency.

G: IC50 0.33 μM (16.7-fold lower)

Glucose-6-Phosphatase (G6Pase) Inhibition

Thielavin B acts as a robust, cell-permeable inhibitor of glucose-6-phosphatase (G6Pase). In human microvascular endothelial cell (HAMEC) models, application of 100 µM Thielavin B significantly reduces the release of [3H]-2-deoxyglucose during pulse-chase paradigms compared to vehicle controls, validating its utility in metabolic tracking [1].

| Evidence Dimension | Inhibition of [3H]-2-DG release from cells |

| Target Compound Data | Significant reduction at 100 µM |

| Comparator Or Baseline | Vehicle control (1% DMSO) |

| Quantified Difference | Significant blockade of G6Pase-mediated glucose release |

| Conditions | Pulse-chase paradigm in Human Microvascular Endothelial Cells (HAMEC) |

Provides metabolic researchers with a validated, cell-permeable pharmacological tool for blocking intracellular glucose-6-phosphate dephosphorylation.

CRM646-A: IC50 3.2 μM (10-fold difference)

Step 2 (PGH2→PGE2): IC50 9 μM

PGE2 Pathway Isolation

Where this compound is the right choice: Thielavin B is uniquely suited for pharmacological assays requiring the selective blockade of PGE2 production without halting upstream PGH2 synthesis, a distinction that cannot be achieved using generic COX inhibitors or the unmethylated Thielavin A [1].

sPLA2 Inhibitor Synthesis

Where this compound is the right choice: Thielavin B acts as an essential, highly functionalized trimeric depside starting material for synthesizing Thielocin B3 analogs. Its exact O-methylation pattern is required to retain nanomolar potency against sPLA2-II [2].

Metabolic Reprogramming Assays

Where this compound is the right choice: Thielavin B is highly effective as a cell-permeable G6Pase inhibitor to study dynamic glucose uptake, storage, and release in endothelial or hepatic cell models, successfully blocking glucose-6-phosphate dephosphorylation [3].

Telomerase & Reverse Transcriptase Screening

Where this compound is the right choice: Thielavin B is utilized as a non-nucleoside baseline inhibitor in viral or oncology screening panels, providing a validated fungal metabolite reference standard for telomerase and reverse transcriptase inhibition assays [4].

Application Fit Matrix

References

- [1] Kitahara N, et al. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola. J Antibiot (Tokyo). 1981;34(12):1562-1568.

- [2] Teshirogi I, et al. Synthesis and Phospholipase A2 Inhibitory Activity of Thielocin B3 Derivatives. J Med Chem. 1996;39(26):5183-5191.

- [3] Sweeney G, et al. Dynamic glucose uptake, storage, and release by human microvascular endothelial cells. Mol Biol Cell. 2022.

- [4] Togashi K, et al. Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Biosci Biotechnol Biochem. 2001;65(3):651-653.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Wikipedia

Explore Compound Types

O4Si-4